2-(tert-Butyl)-5,6-dichloronicotinonitrile

Description

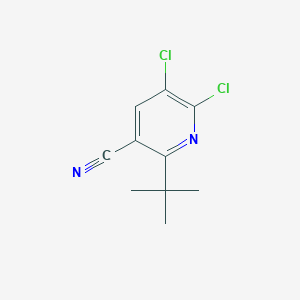

2-(tert-Butyl)-5,6-dichloronicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a tert-butyl group and two chlorine atoms attached to the nicotinonitrile core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula |

C10H10Cl2N2 |

|---|---|

Molecular Weight |

229.10 g/mol |

IUPAC Name |

2-tert-butyl-5,6-dichloropyridine-3-carbonitrile |

InChI |

InChI=1S/C10H10Cl2N2/c1-10(2,3)8-6(5-13)4-7(11)9(12)14-8/h4H,1-3H3 |

InChI Key |

STDNJYIIKAIHRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=C(C=C1C#N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5,6-dichloronicotinonitrile typically involves the reaction of 5,6-dichloronicotinonitrile with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The reaction proceeds via nucleophilic substitution, where the tert-butyl group is introduced to the nicotinonitrile core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5,6-dichloronicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted nicotinonitriles.

Scientific Research Applications

2-(tert-Butyl)-5,6-dichloronicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5,6-dichloronicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(tert-Butyl)-5-chloronicotinonitrile

- 2-(tert-Butyl)-6-chloronicotinonitrile

- 2-(tert-Butyl)-5,6-dibromonicotinonitrile

Uniqueness

2-(tert-Butyl)-5,6-dichloronicotinonitrile is unique due to the presence of both tert-butyl and dichloro substituents on the nicotinonitrile core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

2-(tert-Butyl)-5,6-dichloronicotinonitrile (CAS No. 850314-47-5) is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of chlorinated nicotinonitriles, which are known for various pharmacological properties. Recent studies have focused on its inhibitory effects on certain biological pathways, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tert-butyl group and two chlorine atoms attached to the pyridine ring. Its molecular formula is with a molecular weight of approximately 220.09 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Inhibitory Effects

Research indicates that this compound exhibits significant inhibitory activity against specific enzymes and cellular pathways. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation. A study demonstrated that this compound reduced the viability of cancer cell lines by inducing apoptosis through the activation of caspases, which are critical for programmed cell death.

The mechanism by which this compound exerts its biological effects appears to involve the modulation of signaling pathways related to cell survival and apoptosis. The presence of chlorine atoms in its structure may enhance its interaction with biological targets, facilitating stronger binding affinities compared to non-chlorinated analogs.

Case Studies

- Cancer Cell Lines : In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) reported a dose-dependent decrease in cell viability upon treatment with this compound. The IC50 values were found to be lower than those of standard chemotherapeutic agents, suggesting a promising anti-cancer activity.

- Neuroprotective Effects : Another study explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The compound demonstrated significant protective effects on neuronal cells exposed to hydrogen peroxide, indicating potential applications in neurodegenerative disease models.

Table 2: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.